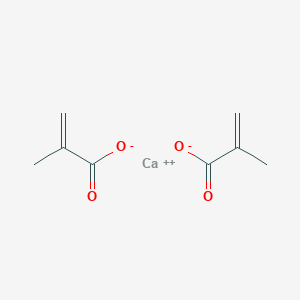

Calcium methacrylate

Vue d'ensemble

Description

Calcium methacrylate is a derivative of methacrylic acid and is used in various applications. It is introduced into the classical bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) dental resin formulation . During the cement hydration, the formed methacrylic acid reacts with calcium hydroxide and forms calcium methacrylate .

Synthesis Analysis

The synthesis of calcium methacrylate involves the reaction of methacrylic acid with calcium hydroxide during cement hydration . In another study, calcium methacrylate was introduced into a dental resin formulation through a process of photopolymerization .

Molecular Structure Analysis

The molecular structure of calcium methacrylate plays a crucial role in its reactivity. Distonic radical-cation interactions are shown to be crucial in determining the reactivity of different coordination structures .

Chemical Reactions Analysis

In the radical polymerization of calcium methacrylate, distonic radical-cation interactions are crucial in determining the reactivity of different coordination structures . The poly(CaMA) terminus forms a chelated bridging scaffold in N,N-dimethylformamide (DMF), which involves the terminal, penultimate, and incoming monomer carboxylate groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of calcium methacrylate-based sealers were assessed in a study . The sealers were found to have variable setting time and solubility. The setting time was sensitive to moisture variations, and solubility above 8% was observed for these materials .

Applications De Recherche Scientifique

Dental Restorative Material

Calcium methacrylate is used in the formulation of a novel type of dental restorative material. It is introduced into the classical bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) dental resin formulation . This functional dental resin is calcium-rich and can be prepared simply by one-step photopolymerization . The dental resin’s mechanical properties and its capacity to induce dynamic in situ hydroxyapatite (HA) mineralization were examined . The results indicated that the dental resin possesses good biocompatibility .

Bone Cement for Osteoporotic Vertebral Compression Fractures

Calcium methacrylate is used in the modification of polymethyl methacrylate (PMMA) bone cement to improve its mechanical properties and biological performance . The modified PMMA bone cement is used in the surgical treatment of osteoporotic vertebral compression fractures (OVCFs) . The modification of PMMA bone cement with calcium methacrylate has shown some advantages over conventional PMMA bone cement .

Adhesive for Calcium Silicate-Based Biomaterials

The application of adhesives to calcium silicate-based biomaterials can effectively address the technical limitations . A shear bond strength between the biomaterial and restorative material is crucial for minimizing bacterial microleakage and ensuring a favorable long-term prognosis for vital pulp therapy .

Mécanisme D'action

Target of Action

Calcium methacrylate (CMA) is primarily used in the field of dentistry, where it is introduced into dental resin formulations . The primary targets of CMA are the dental structures, specifically the enamel and dentin, where it contributes to the remineralization process .

Mode of Action

CMA interacts with its targets by being incorporated into the dental resin formulation. Upon photopolymerization, a calcium-rich dental resin is formed . This resin, when in contact with dental structures, can induce the mineralization of enamel-like hydroxyapatite (HA), an essential mineral for dental health .

Biochemical Pathways

It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . Over 500 human proteins are known to bind or transport calcium . In the context of dental health, calcium is crucial for the remineralization process, contributing to the formation of HA .

Pharmacokinetics

It is known that calcium, in general, undergoes similar mechanisms of metabolism across different calcium salts . The pharmacokinetic process is linear due to a first-order reaction .

Result of Action

The primary result of CMA’s action is the induction of dynamic in situ HA mineralization . After being soaked in calcium nitrate and sodium phosphate solutions alternatively, dense HA crystals were found on the surface of the dental resin containing CMA . The amount of HA increased with the increase in CMA content . This remineralization capacity is of great importance in dental health, contributing to the strength and integrity of dental structures .

Action Environment

The action of CMA is influenced by the environment in which it is used. In the context of dental health, factors such as oral pH, presence of saliva, and the specific dental resin formulation can influence the action, efficacy, and stability of CMA . Furthermore, the photopolymerization process, which is crucial for the formation of the calcium-rich dental resin, is influenced by factors such as light intensity and exposure time .

Safety and Hazards

Orientations Futures

The use of nanomaterials in wound healing, including inorganic nanomaterials, organic and hybrid nanomaterials, and nanofibers, is a future concern . Another study suggests that modified polymethyl methacrylate and calcium-based bone cement could have potential applications in osteoporotic vertebral compression fractures .

Propriétés

IUPAC Name |

calcium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Ca/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKHANKSRIPFCE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-41-4 (Parent) | |

| Record name | Calcium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016809884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90937437 | |

| Record name | Calcium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium methacrylate | |

CAS RN |

16809-88-4 | |

| Record name | Calcium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016809884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

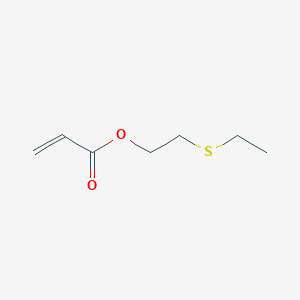

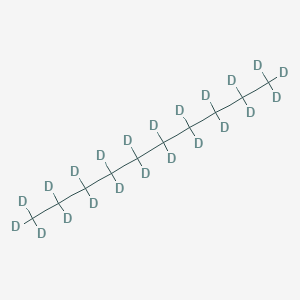

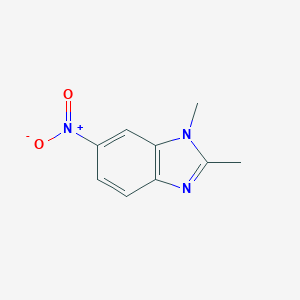

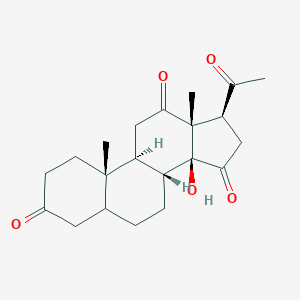

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)